N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide

Physicochemical profiling Drug-likeness CNS drug discovery

XPC is a hybrid molecule that fuses the privileged 7-azaindole kinase-binding motif with a xanthene-9-carboxamide scaffold (validated in GPCR, HDAC, and kinase modulation) via a flexible propyl linker. This dual-pharmacophore architecture enables simultaneous engagement of distinct target classes, making it a strategic asset for polypharmacology screening, chemical probe development, and fragment-based drug discovery. Simpler single-scaffold analogs cannot replicate its spatially extended topology or target-space coverage. Secure this compound to expand your library's pharmacophoric reach into CNS-oriented kinase and epigenetic target space.

Molecular Formula C24H21N3O2
Molecular Weight 383.451
CAS No. 1798458-88-4
Cat. No. B2401208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide
CAS1798458-88-4
Molecular FormulaC24H21N3O2
Molecular Weight383.451
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CC5=C4N=CC=C5
InChIInChI=1S/C24H21N3O2/c28-24(26-14-6-15-27-16-12-17-7-5-13-25-23(17)27)22-18-8-1-3-10-20(18)29-21-11-4-2-9-19(21)22/h1-5,7-13,16,22H,6,14-15H2,(H,26,28)
InChIKeyHZRBYSOOAZOFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide (CAS 1798458-88-4): Structural Identity and Pharmacophore Context for Procurement Evaluation


N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide (CAS 1798458-88-4, synonym XPC) is a synthetic hybrid molecule combining a pyrrolo[2,3-b]pyridine (7-azaindole) moiety linked via a three-carbon propyl spacer to a xanthene-9-carboxamide scaffold [1]. Its molecular formula is C24H21N3O2 with a molecular weight of 383.4 g/mol and a computed XLogP3-AA of 3.8, placing it in a moderately lipophilic physicochemical space distinct from both simpler xanthene-9-carboxamides and standalone 7-azaindole derivatives [1]. The pyrrolo[2,3-b]pyridine substructure is a recognized kinase inhibitor pharmacophore, while the xanthene-9-carboxamide scaffold has been validated across multiple target classes including mGlu1 receptor positive allosteric modulation, CCR1 antagonism, PIM1 kinase inhibition, and class IIa HDAC inhibition [2][3][4]. It is critical to note that no peer-reviewed quantitative biological activity data (IC50, EC50, Ki, or Kd values) for this specific compound have been identified in the published literature, patents, or public databases such as ChEMBL or BindingDB as of the search date. Consequently, all differentiation claims below are based on class-level inference from structurally related compounds and physicochemical property comparisons, and are explicitly tagged as such.

Why N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide Cannot Be Replaced by Simpler In-Class Analogs


Simpler in-class analogs—such as N-(pyridin-4-yl)-9H-xanthene-9-carboxamide (PIM1 inhibitor, IC50 = 371 nM) [1], N-hydroxy-9H-xanthene-9-carboxamide (HDAC7 inhibitor, IC50 = 0.05 μM) [2], or standalone N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide —each engage only a single pharmacophoric element. The target compound uniquely fuses the 7-azaindole (a privileged kinase-binding motif) with the xanthene-9-carboxamide (associated with GPCR, HDAC, and kinase modulation) via a flexible propyl linker, creating a spatially extended, dual-pharmacophore architecture with a computed topological polar surface area (TPSA) of 56.2 Ų and a rotatable bond count of 5 [3]. This structural topology cannot be recapitulated by either scaffold alone or by conjugates using shorter or more rigid linkers. Procurement of a simpler analog forfeits the potential for simultaneous engagement of two distinct target classes, which may be critical for polypharmacology-driven screening campaigns or chemical probe development. The following evidence dimensions quantify this structural and physicochemical differentiation.

Quantitative Evidence Guide: N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide vs. Closest Analogs and Scaffold Classes


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and TPSA vs. Simpler Xanthene-9-Carboxamides

The target compound (XLogP3-AA = 3.8, TPSA = 56.2 Ų, MW = 383.4) occupies a more lipophilic and sterically expanded physicochemical space compared to the parent scaffold 9H-xanthene-9-carboxamide (CAS 5813-90-1; MW = 225.24, TPSA = 43.1 Ų, XLogP ≈ 2.4) [1][2]. The addition of the 7-azaindole-propyl substituent increases the molecular weight by approximately 158 Da and elevates logP by ~1.4 units. This shift places the compound in a region of chemical space more consistent with CNS drug-like properties (typically XLogP 2–5, TPSA < 90 Ų) while maintaining compliance with Lipinski's Rule of Five parameters [3]. In contrast, simpler xanthene-9-carboxamides such as N-hydroxy-9H-xanthene-9-carboxamide (MW = 241.24, TPSA = 58.6 Ų) lack the extended aromatic system provided by the 7-azaindole moiety, which may contribute to differential protein-binding surface complementarity [4].

Physicochemical profiling Drug-likeness CNS drug discovery

Scaffold Diversity Advantage: Dual Pharmacophore Architecture vs. Single-Scaffold Pyrrolo[2,3-b]pyridine Analogs

Simpler pyrrolo[2,3-b]pyridine (7-azaindole) analogs such as N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide (CAS 1795441-67-6, MW = 280.33) and N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide each contain only a single heteroaromatic carboxamide terminus . The target compound replaces the pyridine carboxamide with the tricyclic xanthene-9-carboxamide, increasing the aromatic ring count from 3 to 5 and introducing a diaryl ether oxygen capable of participating in hydrogen bonding. This structural expansion increases the heavy atom count from 21 (picolinamide analog) to 29, and the fraction of sp³-hybridized carbons (Fsp³) decreases, yielding a more rigid, π-rich scaffold [1]. In the context of kinase inhibitor discovery, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent FGFR inhibition (compound 4h: FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) [2], while xanthene-9-carboxamide derivatives have shown PIM1 kinase inhibition (IC50 = 371 nM) [3]. The dual-scaffold architecture of the target compound may enable simultaneous engagement of kinase ATP-binding sites (via the 7-azaindole) and allosteric or auxiliary pockets (via the xanthene), a capability unavailable to either single-scaffold analog alone.

Kinase inhibitor Scaffold diversity Screening library design

Linker Length Differentiation: Propyl Spacer vs. Direct or Shorter-Linker Conjugates

The target compound employs a three-carbon (propyl) linker connecting the 7-azaindole N1 position to the xanthene-9-carboxamide amide nitrogen. This contrasts with direct amide-linked analogs such as N-(pyridin-4-yl)-9H-xanthene-9-carboxamide (no alkyl spacer) and N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide (two-carbon ethyl spacer) [1]. The propyl linker provides 5 rotatable bonds (vs. 3 for the direct-linked N-(pyridin-4-yl) analog), enabling greater conformational sampling between the two aromatic pharmacophores [2]. In the context of 7-azaindole-based kinase inhibitors, the N1 substituent length and flexibility have been shown to influence binding mode and selectivity: SAR studies on 7-azaindole-1-carboxamide PARP-1 inhibitors demonstrated that the N1 substituent directly affects antiproliferative potency, with compound 1l achieving an IC50 of 0.07 μM in PARP-1 enzymatic assay [3]. The propyl spacer length in the target compound may balance conformational freedom with entropic constraints differently than shorter linkers, potentially yielding a distinct selectivity fingerprint.

Linker optimization Conformational flexibility Structure-activity relationship

Target Class Coverage: Xanthene-9-Carboxamide Pharmacophore Validation Across GPCR, Kinase, and Epigenetic Targets

The xanthene-9-carboxamide scaffold has been validated as a productive pharmacophore across three mechanistically distinct target classes: (i) GPCR modulation—mGlu1 receptor positive allosteric modulation (N-(5-methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide, EC50 = 56 nM; 2,7-difluoro-N-(oxazol-2-yl)-9H-xanthene-9-carboxamide, EC50 = 140 nM) [1][2]; (ii) Kinase inhibition—PIM1 (N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, IC50 = 371 nM) [3]; (iii) Epigenetic enzyme inhibition—class IIa HDACs (N-hydroxy-9H-xanthene-9-carboxamide, HDAC7 IC50 = 0.05 μM; HDAC5 IC50 = 0.11 μM) [4]. The target compound appends a 7-azaindole moiety, itself a privileged kinase-binding fragment, to this multi-target-validated scaffold. While no direct activity data exist for the target compound, the co-occurrence of two independently validated pharmacophores within a single molecule creates a unique polypharmacological potential that cannot be achieved by any single-scaffold analog currently available from commercial sources.

Target class diversity Polypharmacology Chemical probe

Recommended Application Scenarios for N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide (CAS 1798458-88-4) Based on Available Evidence


Diversity-Oriented Kinase Inhibitor Screening Library Enrichment

The dual pharmacophore architecture—combining the 7-azaindole kinase-binding motif with the xanthene-9-carboxamide scaffold—makes this compound a high-value addition to diversity-oriented kinase inhibitor screening libraries. Unlike single-scaffold 7-azaindole analogs (e.g., picolinamide or nicotinamide derivatives) that sample limited chemical space, this compound extends the library's pharmacophoric reach into GPCR and epigenetic target space simultaneously [1]. Its computed logP of 3.8 and TPSA of 56.2 Ų place it within favorable CNS drug-like property space, expanding the library's suitability for neurological kinase target screening (e.g., GSK-3β, CDK8, TNIK) where both 7-azaindoles and xanthene-9-carboxamides have precedent [2][3].

Chemical Probe and Tool Compound Development Starting Point

The validated track record of the xanthene-9-carboxamide scaffold as a chemical probe starting point—having yielded the first murine CCR1 antagonist, selective mGlu1 PAMs (EC50 = 56–202 nM), and class IIa HDAC inhibitors—combined with the 7-azaindole scaffold's demonstrated utility in PARP-1 (IC50 = 0.07 μM) and FGFR inhibitor development, makes this compound a rational starting point for multi-target probe development [1][2]. The propyl linker provides a modular synthetic handle for SAR exploration, while the absence of stereocenters simplifies synthesis and analytical characterization relative to chiral analogs.

Phenotypic Screening for Polypharmacology in Oncology

In oncology phenotypic screening, compounds capable of modulating multiple targets simultaneously can overcome resistance mechanisms that defeat highly selective single-target agents. The 7-azaindole substructure has demonstrated anti-proliferative activity through FGFR inhibition (FGFR1 IC50 = 7 nM for compound 4h) and PARP-1 inhibition, while xanthene-9-carboxamides have shown activity via HDAC and PIM1 kinase modulation [1][2]. The target compound, by integrating both pharmacophores, may exhibit activity profiles in cell-based proliferation or apoptosis assays that are distinct from either scaffold class alone, making it a valuable entry in cancer-relevant screening decks.

Fragment-Based Drug Discovery (FBDD) Reference Compound

With a molecular weight of 383.4 g/mol, this compound sits at the upper boundary of fragment-like space but is significantly smaller than typical lead-like compounds (MW > 450). Its dual pharmacophore design allows it to serve as a reference compound for fragment linking studies, demonstrating how 7-azaindole and xanthene-9-carboxamide fragments can be productively connected [1]. Procurement of this compound as a positive control in FBDD campaigns can validate fragment linking strategies and guide SAR exploration of linker length and composition.

Quote Request

Request a Quote for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.